

Solubility Profiling & Process Optimization: 2-Chloropyridine-4-carboximidamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloropyridine-4-carboximidamide

CAS No.: 765224-12-2

Cat. No.: B1422473

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Executive Summary & Chemical Identity

2-Chloropyridine-4-carboximidamide is a critical intermediate in the synthesis of serine protease inhibitors, particularly Factor Xa inhibitors (e.g., Betrixaban analogs). Its solubility behavior is dominated by the highly basic amidine functional group ().

Researchers typically encounter this molecule in two distinct forms, which exhibit opposing solubility profiles:

- The Hydrochloride Salt (CAS 82019-89-4): The stable, commercial solid form. Highly polar and water-soluble.
- The Free Base: A less stable, moderately lipophilic form generated in situ during coupling reactions.

Physicochemical Profile

Property	Data / Descriptor
IUPAC Name	2-Chloropyridine-4-carboximidamide
CAS (HCl Salt)	82019-89-4
Molecular Weight	155.58 g/mol (Free Base) / 192.04 g/mol (HCl Salt)
Key Functionality	Amidine (Basic, H-bond donor), 2-Cl-Pyridine (Lipophilic, Electron-withdrawing)
Analogous Reference	Benzamidine Hydrochloride (CAS 1670-14-0)

Solubility Profile in Organic Solvents

Note: Specific empirical data for this exact CAS is rare in open literature. The values below are derived from Structural Activity Relationship (SAR) analysis using the structural analog Benzamidine HCl, validated by standard behavior of amidine-pyridine salts.

A. Solubility Matrix (Hydrochloride Salt Form)

The salt form is an ionic lattice. Breaking this lattice requires solvents with high dielectric constants (

) or strong hydrogen-bonding capabilities.

Solvent Class	Representative Solvents	Predicted Solubility (mg/mL)	Mechanistic Insight
Polar Aprotic	DMSO, DMF, DMAc	High (> 25 mg/mL)	Primary Reaction Solvents. The sulfoxide/amide oxygens effectively solvate the amidinium cation. Ideal for coupling reactions.
Protic (Alcohols)	Methanol	Good (~ 15–20 mg/mL)	High solubility due to H-bonding. Often used for recrystallization or Pinner synthesis workup.
Protic (Alcohols)	Ethanol, IPA	Moderate (~ 5–10 mg/mL)	Solubility decreases as alkyl chain length increases. Ethanol is a common anti-solvent for crystallization when mixed with water.
Polar Aprotic	Acetonitrile, Acetone	Low (< 1 mg/mL)	Insufficient solvation power to break the ionic lattice. Often used to precipitate the salt from reaction mixtures.
Non-Polar	Ethyl Acetate, DCM, Toluene	Negligible (< 0.1 mg/mL)	The salt is completely insoluble. These are excellent "wash" solvents to remove non-polar impurities.

Aqueous	Water, PBS	Very High (> 50 mg/mL)	Thermodynamic preference. However, aqueous stability is a concern over long periods due to potential amidine hydrolysis to the amide.
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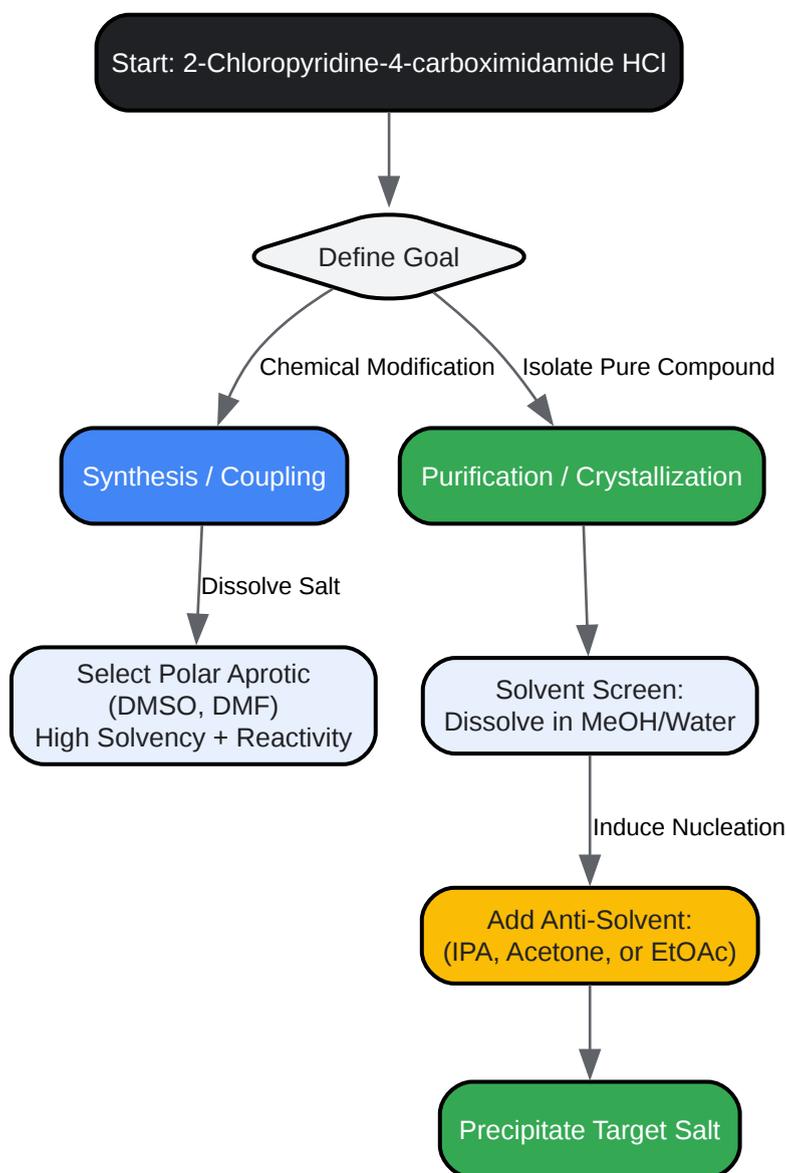
B. The "Free Base" Switch

To utilize the molecule in nucleophilic attacks or extractions, the salt must be "broken" (neutralized).

- Generation: Treat the HCl salt in water with 1N NaOH or .
- Solubility Shift: The Free Base becomes soluble in Ethyl Acetate and DCM and less soluble in water.
- Process Risk: The free base is less stable and prone to dimerization or hydrolysis. It should be generated in situ or used immediately.

Technical Workflow: Solubility Screening

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the intended application (Reaction vs. Purification).



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Figure 1: Decision tree for solvent selection based on process goals (Synthesis vs. Purification).

Experimental Protocols

As solubility can vary by batch (polymorphs, particle size), empirical determination is required for critical processes.

Protocol A: Gravimetric Equilibrium Solubility (The "Shake-Flask" Method)

Best for: Establishing the thermodynamic solubility limit.

- Preparation: Weigh approximately 50 mg of **2-Chloropyridine-4-carboximidamide** HCl into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
- Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours. Ensure excess solid remains visible (saturated solution).
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
- Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.
- Calculation:

Protocol B: Visual Salt-Break Titration

Best for: Determining the pH point where the molecule precipitates (transitions to Free Base).

- Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of Water. Solution should be clear.
- Titration: Slowly add 1M NaOH dropwise while monitoring pH.
- Observation: Record the pH at the first sign of turbidity (Cloud Point). This is the
for aqueous solubility.
 - Insight: For amidines, this usually occurs around pH > 10. If precipitation occurs earlier, check for impurities.

Process Implications for Drug Development

Coupling Reactions (Amide Bond Formation)

When coupling this amidine to a carboxylic acid (e.g., using EDC/HOBt), DMSO or DMF are the mandatory solvents.

- Issue: The HCl salt is not nucleophilic.
- Solution: You must add a tertiary base (e.g., DIPEA or TEA) to the reaction mixture.
- Solubility Trap: Adding DIPEA to a DMF solution of the salt may cause the Free Base to precipitate if the concentration is too high. Maintain concentrations < 0.2 M to prevent premature precipitation.

Purification via Anti-Solvent Crystallization

To purify the intermediate without chromatography:

- Dissolve the crude HCl salt in minimal hot Methanol (approx. 50°C).
- Slowly add Ethyl Acetate or Acetone (Anti-solvents) while cooling.
- The pure HCl salt will crystallize out, leaving non-polar impurities in the mother liquor.

References

- Chemical Identity: **2-Chloropyridine-4-carboximidamide** Hydrochloride. CAS: 82019-89-4. [1] Sigma-Aldrich Product Database. [Link](#)
- Analogous Solubility Data: Cayman Chemical. Benzamidine (hydrochloride) Product Information. (Solubility in DMSO/Ethanol). [2][3] [Link](#)
- Synthesis Context: Synthesis of Betrixaban and Intermediates. Patent WO201422116. (Describes the use of amidine-pyridine intermediates in coupling reactions). [Link](#) [4]
- General Methodology: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols). [Link](#)

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- To cite this document: BenchChem. [Solubility Profiling & Process Optimization: 2-Chloropyridine-4-carboximidamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1422473#solubility-of-2-chloropyridine-4-carboximidamide-in-organic-solvents\]](https://www.benchchem.com/product/b1422473#solubility-of-2-chloropyridine-4-carboximidamide-in-organic-solvents)

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